![molecular formula C20H11N3O3 B5717284 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5717284.png)
4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile, also known as NBD-Cl, is a fluorescent dye used in various scientific research applications. NBD-Cl is a highly sensitive and widely used dye for labeling and detecting biomolecules such as proteins, lipids, and nucleic acids.
作用機序
4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. The absorption and emission spectra of 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile are highly sensitive to the microenvironment surrounding the dye. This sensitivity allows 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile to be used as a probe for monitoring changes in the microenvironment, such as changes in pH, polarity, and temperature.
Biochemical and Physiological Effects:
4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile has minimal biochemical and physiological effects on the biomolecules it labels. It does not significantly alter the structure or function of the biomolecules, making it an ideal probe for studying their behavior in their natural state.
実験室実験の利点と制限
One of the main advantages of 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile is its high sensitivity and specificity for labeling biomolecules. It is also a cost-effective and efficient method for large-scale production. However, one limitation of 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile is its photobleaching, which can limit its use in long-term experiments. Additionally, 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile can be toxic to cells at high concentrations, which can limit its use in live-cell imaging experiments.
将来の方向性
There are several future directions for the use of 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile in scientific research. One direction is the development of new synthesis methods that can improve the yield and purity of 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile. Another direction is the development of new applications for 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile, such as in vivo imaging and drug delivery. Additionally, the use of 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile in combination with other fluorescent probes can provide new insights into the behavior of biomolecules in complex systems. Overall, the future of 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile in scientific research is promising, and it is likely to continue to play an important role in the study of biomolecules.
合成法
The synthesis of 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile involves the reaction of 4-chloro-1,2-phenylenediamine with 4-cyanobenzaldehyde in the presence of a base. The product obtained is then reacted with 3-nitrobenzaldehyde in the presence of a catalyst to obtain 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile. The yield of 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile obtained from this synthesis method is high, making it a cost-effective and efficient method for large-scale production.
科学的研究の応用
4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile is widely used in scientific research as a fluorescent probe for labeling and detecting biomolecules. It is used to study the structure and function of proteins, lipids, and nucleic acids. 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile is also used to study the interaction between biomolecules and to monitor changes in the environment surrounding these biomolecules. 4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile is a versatile dye that can be used in a variety of research fields, including biochemistry, molecular biology, and cell biology.
特性
IUPAC Name |
4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3/c21-12-14-4-6-15(7-5-14)17(13-22)11-19-8-9-20(26-19)16-2-1-3-18(10-16)23(24)25/h1-11H/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGNMDJOUPFXCJ-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl}benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


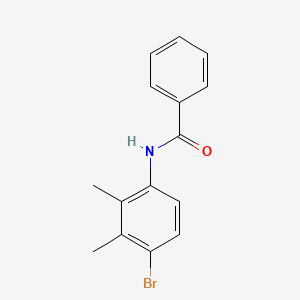
![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)
![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5717234.png)
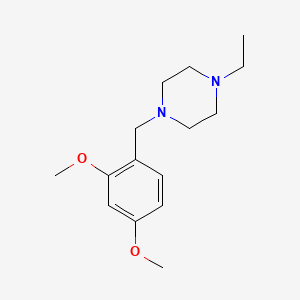

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)

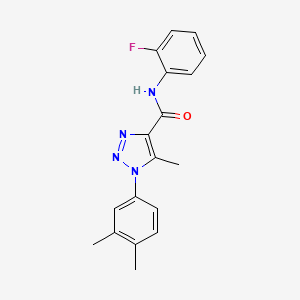
![N-[4-(diethylamino)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5717270.png)
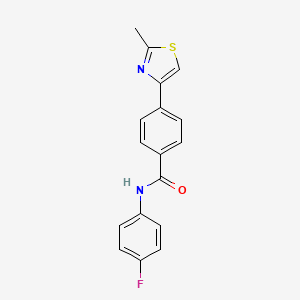
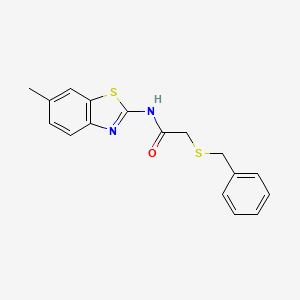
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5717297.png)